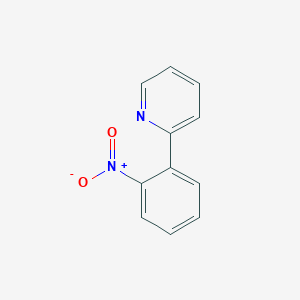

2-(2-Nitrophenyl)pyridine

Descripción

Historical Development and Significance of Nitro-Substituted Biaryl Pyridines

The journey to synthesizing and understanding nitro-substituted biaryl pyridines is built upon foundational advancements in both pyridine (B92270) and biaryl chemistry. Historically, the synthesis of pyridines was a significant challenge, with early methods relying on the isolation from coal tar. orgsyn.org A major breakthrough came in 1881 with Arthur Rudolf Hantzsch's synthesis of pyridine derivatives. orgsyn.org Later, in 1924, Aleksei Chichibabin developed a more accessible synthesis route using inexpensive reagents, which is still relevant in industrial production. orgsyn.org

The construction of the biaryl bond, which links the two aromatic rings, has its own rich history. The Ullmann reaction, first reported in 1901, utilized copper to couple two aryl halides, though it often required harsh conditions. researchgate.net This method, and its variations like the Ullmann condensation for forming C-O and C-N bonds, represented early efforts to create complex aromatic systems. nih.gov The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction developed in 1979, revolutionized biaryl synthesis by offering milder conditions and broader substrate scope. nih.gov

The introduction of a nitro group to the biaryl pyridine scaffold significantly influences its chemical character. Nitro-substituted pyridines have been synthesized for various research purposes, with nitration methods evolving from harsh conditions with low yields to more controlled and regioselective processes. evitachem.com The significance of these compounds lies in their potential applications across diverse fields, from medicinal chemistry, where pyridine derivatives are integral to numerous drugs, to materials science, where their electronic properties are harnessed for applications like organic light-emitting diodes (OLEDs). pipzine-chem.comnih.gov The presence of the nitro group, a strong electron-withdrawing group, can modulate the biological activity and photophysical properties of the parent molecule. evitachem.com

Structural Features and Electronic Environment of 2-(2-Nitrophenyl)pyridine

The molecular architecture of this compound is defined by the spatial arrangement of its two constituent aromatic rings—a pyridine ring and a 2-nitrophenyl group. The linkage between these two rings allows for rotational freedom, and the dihedral angle between the planes of the two rings is a critical structural parameter.

The electronic environment of this compound is heavily influenced by the interplay of the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group. The pyridine nitrogen atom is a site of basicity, while the nitro group significantly lowers the electron density of the phenyl ring. evitachem.com This electronic push-pull character can lead to interesting photophysical properties and reactivity patterns.

Computational studies using Density Functional Theory (DFT) on various nitro derivatives of pyridine have shown that the position of the nitro group has a profound effect on the molecule's stability and electronic properties. nist.gov These studies help in understanding the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity and its behavior in electronic applications.

Below is a table summarizing the basic properties of this compound and the crystallographic data for a related compound.

Table 1: Properties of this compound and a Related Derivative

| Property | This compound | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate evitachem.com |

| Molecular Formula | C₁₁H₈N₂O₂ | C₁₇H₁₆N₂O₆ |

| Molecular Weight | 200.20 g/mol | 344.32 g/mol |

| Crystal System | Not available | Triclinic |

| Space Group | Not available | P-1 |

| Dihedral Angle | Not available | 67.1 (5)° |

| Cell Dimensions | Not available | a = 7.578(4) Å, b = 8.141(4) Å, c = 14.235(9) Å |

| α = 103.32(2)°, β = 93.75(5)°, γ = 105.39(3)° |

Overview of Research Trajectories for Arylpyridines

Arylpyridines, the broader class to which this compound belongs, are a cornerstone of modern chemical research, with trajectories extending into multiple scientific disciplines.

In medicinal chemistry , the pyridine scaffold is a "privileged structure," appearing in a vast number of pharmaceuticals. nih.govuni.lu Arylpyridines are investigated for a wide range of biological activities, including as antimicrobial, antiviral, and anticancer agents. uni.lu The ability to modify the aryl group and the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

In materials science , the electronic properties of arylpyridines make them attractive candidates for use in organic electronics. pipzine-chem.com Their inherent charge-transport capabilities, which can be modulated by the introduction of various substituents, have led to their use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of a nitro group, as in this compound, can enhance the electron-accepting properties of the molecule, making it a potential component in n-type or ambipolar organic semiconductors.

In synthetic methodology , the development of new and efficient ways to synthesize substituted arylpyridines remains an active area of research. Modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are continuously being refined to allow for the synthesis of increasingly complex arylpyridine structures with high yields and functional group tolerance. nih.gov The exploration of C-H activation and other novel bond-forming strategies further expands the synthetic chemist's toolkit for accessing these valuable compounds.

The research on this compound and its analogues sits (B43327) at the intersection of these fields. Understanding its fundamental properties paves the way for its potential use as a building block in the creation of new pharmaceuticals, advanced materials, and as a testbed for new synthetic methods.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWYADDAXFOQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311972 | |

| Record name | 2-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-81-0 | |

| Record name | 2-(2-Nitrophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Nitrophenyl Pyridine and Its Functionalized Analogues

Regioselective Synthesis via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, offering mild conditions and high functional group tolerance. numberanalytics.com The Suzuki-Miyaura, Negishi, and Stille couplings are prominent among these methods for the synthesis of biaryl compounds like 2-(2-nitrophenyl)pyridine. numberanalytics.comnih.gov

Suzuki-Miyaura Coupling Protocols for Nitroarylpyridines

The Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide, is a cornerstone for the synthesis of biaryl compounds. numberanalytics.comrsc.org The synthesis of 2-(4-nitrophenyl)thiophene, a structurally related compound, has been successfully achieved using this method, highlighting its applicability to molecules containing a nitro group. youtube.com For the synthesis of this compound, this would typically involve the coupling of a 2-halopyridine with (2-nitrophenyl)boronic acid or the coupling of 2-pyridylboronic acid with a 1-halo-2-nitrobenzene.

A key challenge in the Suzuki-Miyaura coupling of 2-pyridyl compounds is the potential for the pyridyl nitrogen to interfere with the catalyst. However, strategies such as using N-oxides or introducing specific substituents on the pyridine (B92270) ring can overcome this issue. researchgate.net The use of palladium catalysts, often in combination with phosphine (B1218219) ligands, is common. nih.gov Nickel catalysts are also emerging as a more sustainable alternative. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Bromopyridine | (2-Nitrophenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High |

| 2 | 2-Chloropyridine | (2-Nitrophenyl)boronic acid pinacol (B44631) ester | NiCl₂(dppp) | dppp | K₂CO₃ | Dioxane | Good |

| 3 | 1-Iodo-2-nitrobenzene (B31338) | Pyridine-2-boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Moderate to High |

This table represents hypothetical conditions based on typical Suzuki-Miyaura reactions for similar substrates and is for illustrative purposes.

Negishi and Stille Coupling Applications

The Negishi coupling utilizes organozinc reagents and offers high reactivity and functional group tolerance, including compatibility with nitro groups. orgsyn.orgnih.gov The synthesis of 2,2'-bipyridines has been successfully achieved using Negishi coupling, demonstrating its utility for creating bonds between pyridine rings. orgsyn.org This method can be applied to the synthesis of this compound by coupling a 2-pyridylzinc halide with a 1-halo-2-nitrobenzene or an organozinc derivative of nitrobenzene (B124822) with a 2-halopyridine. Palladium or nickel catalysts are typically employed. numberanalytics.comnih.gov

The Stille coupling involves the reaction of an organostannane with an aryl halide. organic-chemistry.org While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org For the synthesis of this compound, this would involve, for example, the reaction of 2-(tributylstannyl)pyridine (B98309) with 1-iodo-2-nitrobenzene in the presence of a palladium catalyst. organic-chemistry.org

Direct Arylation Strategies

Direct arylation offers a more atom-economical approach by forming C-C bonds through C-H activation, avoiding the need for pre-functionalized organometallic reagents. The palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides has been shown to be highly regioselective for the 2-position. researchgate.netnih.gov This method allows for the use of readily available pyridine N-oxides as starting materials. nih.gov For the synthesis of this compound, this would involve the direct arylation of pyridine N-oxide with a 1-halo-2-nitrobenzene, followed by deoxygenation of the resulting N-oxide.

Cyclization and Condensation Routes to the 2-Nitrophenylpyridine Core

An alternative to cross-coupling reactions is the construction of the pyridine ring itself through cyclization and condensation reactions. One general approach involves the condensation of a 1,5-dicarbonyl compound (or a precursor) with an ammonia (B1221849) source to form the pyridine ring. To obtain the this compound structure, one of the carbonyl groups would need to be part of a 2-nitrophenyl ketone derivative.

Another strategy could involve the base-mediated intramolecular cyclization of a suitably functionalized precursor. towson.edu For instance, a tricarbonyl compound could undergo cyclization to form a pyrone, which could then be converted to the corresponding pyridine. towson.edu

Functional Group Interconversions Leading to this compound

For example, a related compound, 2-(2-aminophenyl)pyridine, could be synthesized first and then the amino group could be oxidized to a nitro group. Conversely, a precursor with a different functional group at the 2-position of the phenyl ring could be converted to a nitro group. The reduction of a nitro group to an amine is a common transformation, and the reverse process, the oxidation of an amine to a nitro group, can also be achieved using specific oxidizing agents. slideshare.net Additionally, a nitrile group can be reduced to a primary amine. imperial.ac.uk

Mechanistic Studies of Key Synthetic Steps

The mechanism of the Suzuki-Miyaura reaction is well-established and proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

Transmetalation: The aryl group from the boronic acid derivative is transferred to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst. numberanalytics.com

Kinetic and mechanistic studies of reactions involving nitroaromatic compounds, such as 2-nitrothiazole, have shown that the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, proceeding through a two-step mechanism. rsc.org This understanding is crucial when designing synthetic routes where the nitro group might be susceptible to substitution.

Green Chemistry Approaches and Sustainable Synthetic Practices

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including this compound derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the most effective green methods for synthesizing pyridine derivatives is through microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. evitachem.comyoutube.com For instance, a one-pot assembly of 3-(2-nitrophenyl)pyridine (B3266418) derivatives has been achieved by the microwave irradiation of 2-aminopyridine (B139424) and 2-bromo-1-(2-nitrophenyl)ethan-1-one. This method offers exceptional yields of 85-92% in just 30 minutes at 60°C, with minimal byproduct formation. evitachem.com The energy consumption of such microwave protocols can be reduced by approximately 85% compared to traditional heating. evitachem.com

Solvent-free or solid-state reactions represent another cornerstone of green synthetic chemistry. nih.govresearchgate.netrsc.org By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental impact and simplify product purification. The synthesis of 2,4,6-triarylpyridines has been successfully demonstrated under solvent-free conditions using microwave irradiation, highlighting the potential for broad applicability of this technique. lookchem.com While a direct solvent-free synthesis of this compound is not extensively documented, the successful solvent-free synthesis of related compounds, such as 2-[phenyl(pyridine-2-ylamino)methyl]phenols, suggests the feasibility of this approach. nih.gov This particular reaction proceeds at 80°C in an oil bath without any solvent, affording the desired products in good to high yields. nih.gov

Catalyst-free synthesis is another green approach that is gaining traction. researchgate.netresearchgate.netbibliomed.org These reactions avoid the use of potentially toxic and expensive metal catalysts. A new catalyst-free method for the synthesis of substituted pyridine benzamides has been developed using aldehydes and aminopyridines with hydrogen peroxide as an oxidant in ethanol. researchgate.netbibliomed.org This approach is economical, flexible, and provides good yields within a few hours. researchgate.netbibliomed.org

The following table summarizes the key parameters and advantages of a microwave-assisted synthesis of 3-(2-nitrophenyl)pyridine derivatives compared to conventional methods. evitachem.com

| Parameter | Conventional Method | MAOS Protocol | Improvement Factor | Green Chemistry Metric |

| Reaction Time | 4-24 hours | 8-30 minutes | 15-30x faster | Energy reduction (85%) |

| Temperature | 80-120°C | 60-100°C | 20-40°C lower | Reduced decomposition pathways |

| Solvent Volume | 50-100 mL/mmol | 15-30 mL/mmol | 60-70% reduction | Waste minimization |

| Catalyst Loading | Often stoichiometric | 0.5-2 mol% ZnCl₂ | >95% reduction | Atom economy enhancement |

| Typical Yield | 50-75% | 85-92% | 15-40% increase | Resource efficiency |

Asymmetric Synthesis of Chiral Derivatives

The development of asymmetric methods to synthesize chiral derivatives of this compound is crucial for accessing enantiomerically pure compounds for applications in areas such as catalysis and pharmacology. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. youtube.com

The primary strategies for asymmetric synthesis involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. youtube.comyoutube.com Chiral catalysts, such as metal complexes with chiral ligands, can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer. youtube.com While specific examples for the asymmetric synthesis of this compound are not widely reported, general principles from the synthesis of other chiral pyridines can be applied. For instance, the enantioselective hydrogenation of α-trifluoromethylidene lactams catalyzed by a Rh/f-spiroPhos complex has been shown to be a highly efficient method for producing chiral lactams with excellent enantioselectivities. rsc.org A similar strategy could potentially be adapted for the asymmetric reduction of a prochiral derivative of this compound.

Another approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed.

Chiral resolution, which involves the separation of a racemic mixture into its constituent enantiomers, is another method to obtain chiral compounds. This can be achieved through techniques such as chromatography on a chiral stationary phase or by diastereomeric salt formation with a chiral resolving agent.

Although detailed research findings on the asymmetric synthesis of chiral this compound derivatives are limited, the broader field of asymmetric catalysis offers a powerful toolkit for the future development of such methodologies. youtube.com The synthesis of chiral gem-difluorinated spiro-heterocyclic compounds, for example, has been achieved through CPA-catalyzed asymmetric enantioselective cyclization reactions, demonstrating the potential of organocatalysis in creating complex chiral structures. nih.gov

Reactivity Profiles and Transformation Pathways of 2 2 Nitrophenyl Pyridine

Reduction Chemistry of the Nitro Group

The nitro group in 2-(2-nitrophenyl)pyridine is a key functional handle, readily undergoing reduction to furnish various nitrogen-containing functionalities. These transformations are fundamental to the synthesis of a wide array of more complex heterocyclic structures.

Selective Reduction to Amines and Hydroxylamines

The reduction of the nitro group to an amine is a common and well-established transformation. A variety of reducing agents can achieve this, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org This method is generally efficient for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another effective catalyst for this purpose and is often preferred when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. commonorganicchemistry.com

For milder and more chemoselective reductions, metal-acid systems like iron in acetic acid or zinc in acetic acid are frequently employed. commonorganicchemistry.com These conditions are particularly useful when other reducible functional groups are present in the molecule. Tin(II) chloride (SnCl₂) also provides a mild route to the corresponding amine. commonorganicchemistry.com

An alternative to metal-based reductions is the use of sodium hydrosulfite (Na₂S₂O₄). organic-chemistry.orgacsgcipr.org This inexpensive and safe reagent is effective for the reduction of aromatic nitro compounds to anilines, often in an ethanol-water solvent system. organic-chemistry.orgacsgcipr.org The reduction of nitroarenes with sodium hydrosulfite can also be carried out in the presence of a tertiary aromatic amine like pyridine (B92270). google.com The successful reduction of nitro groups in the presence of other functionalities highlights the versatility of this reagent. researchgate.net

The partial reduction of the nitro group to a hydroxylamine (B1172632) can also be achieved under specific conditions, although this is often a more challenging transformation to control.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds to Amines

| Reagent | Typical Conditions | Notes |

| H₂/Pd-C | H₂ (gas), Pd/C catalyst, solvent (e.g., MeOH, EtOAc) | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.comcommonorganicchemistry.com |

| H₂/Raney Ni | H₂ (gas), Raney Ni catalyst, solvent | Good for substrates with halogen substituents. commonorganicchemistry.com |

| Fe/CH₃COOH | Iron powder, acetic acid | Mild and chemoselective. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride, solvent | Mild reduction conditions. commonorganicchemistry.com |

| Na₂S₂O₄ | Sodium hydrosulfite, aqueous solvent | Inexpensive and safe; can be selective. organic-chemistry.orgacsgcipr.org |

Reductive Cyclization Pathways

The strategic positioning of the nitro group in this compound allows for intramolecular reductive cyclization reactions, providing a powerful method for the synthesis of fused heterocyclic systems, most notably carbazoles. This transformation involves the reduction of the nitro group, which then reacts with the adjacent phenyl ring.

A classic method for this type of cyclization is the Cadogan reaction, which typically employs trivalent phosphorus reagents, such as triphenylphosphine (B44618) (PPh₃). scite.ainih.govacs.org The reaction proceeds via deoxygenation of the nitro group by the phosphine (B1218219), leading to a reactive nitrene intermediate that subsequently undergoes cyclization onto the neighboring aromatic ring. scite.ainih.govacs.org The use of triphenylphosphine in a high-boiling solvent like o-dichlorobenzene is a common protocol for this transformation. scite.ainih.gov This method has been successfully applied to a variety of 2-nitrobiphenyl (B167123) derivatives to afford substituted carbazoles. scite.ainih.govacs.orgdatapdf.comamazonaws.comresearchgate.net

Palladium-catalyzed reductive cyclizations have also been developed, offering an alternative to phosphorus-based reagents. organicreactions.org These reactions often utilize carbon monoxide as a reductant in the presence of a palladium catalyst. organicreactions.org Furthermore, organocatalytic methods employing a phosphine oxide precatalyst and a hydrosilane reductant have been shown to effect the intramolecular cyclization of o-functionalized nitrobenzene (B124822) derivatives to yield various N-heterocycles, including carbazoles. mit.edu

More recently, photoinduced reductive cyclization methods have emerged as a mild approach to access nitrogen-fused heterocycles from 2-nitroaryl-tethered carbonyl compounds. rsc.org

Table 2: Reagents for Reductive Cyclization of 2-Nitrobiphenyl Analogs

| Reagent/Catalyst | Typical Conditions | Product Type |

| Triphenylphosphine (PPh₃) | High-boiling solvent (e.g., o-dichlorobenzene), heat | Carbazoles scite.ainih.govacs.org |

| Pd catalyst / CO | Carbon monoxide, heat | Carbazoles and other heterocycles organicreactions.org |

| Phosphine oxide (precat.) / Hydrosilane | Heat | Various N-heterocycles mit.edu |

Electrophilic Aromatic Substitution Reactions on Pyridine and Phenyl Moieties

The presence of two distinct aromatic rings in this compound, each with different electronic properties, leads to complex regioselectivity in electrophilic aromatic substitution (EAS) reactions. The pyridine ring is inherently electron-deficient and is further deactivated by the electron-withdrawing nitrophenyl substituent. The phenyl ring is deactivated by the nitro group.

In general, electrophilic substitution on the pyridine ring is difficult and requires harsh reaction conditions. When it does occur, substitution is typically directed to the 3- and 5-positions, which are meta to the nitrogen atom. rsc.org The nitration of pyridine itself, for example, often requires forcing conditions. frontiersin.orgnih.gov Computational studies on the nitration of pyridine derivatives have provided insights into the reaction mechanism and regioselectivity. rsc.orgnih.gov

The phenyl ring in this compound is substituted with a strongly deactivating, meta-directing nitro group. Therefore, any electrophilic attack on this ring would be expected to occur at the positions meta to the nitro group (i.e., the 4'- and 6'-positions). Research on the nitration of 2-phenylpyridine (B120327) has shown that ortho-nitration on the phenyl ring can be achieved. researchgate.net

Halogenation of pyridines can be achieved using reagents like N-bromosuccinimide (NBS), often with regioselectivity dependent on the substituents present. chemrxiv.orgorganic-chemistry.orgresearchgate.netmasterorganicchemistry.comd-nb.info For 2-phenylpyridine, halogenation with NBS or N-chlorosuccinimide (NCS) can lead to substitution on the pyridine ring. chemrxiv.org

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing effect of the nitro group on the adjacent phenyl ring, makes this compound susceptible to nucleophilic aromatic substitution (SNAᵣ). These reactions typically occur at the positions ortho and para to the pyridine nitrogen (the 2- and 4-positions of the pyridine ring).

The nitro group on the phenyl ring significantly activates the pyridine ring towards nucleophilic attack. This is a well-established principle in the chemistry of nitropyridines. For instance, the nitro group in 3-nitropyridine-4-carboxylates has been shown to be a good leaving group in nucleophilic substitution reactions with fluoride (B91410) ions. mdpi.com Studies on the reaction of 2-chloro-3-nitro- and 2-chloro-5-nitropyridines with arenethiolates have demonstrated that the para-like isomer reacts faster than the ortho-like isomer, consistent with an addition-elimination mechanism. datapdf.com

The high reactivity of fluorides as leaving groups in SₙAr reactions, despite the high electronegativity of fluorine, is due to the rate-determining step being the initial nucleophilic attack, which is favored by the strong inductive electron withdrawal of fluorine. stackexchange.com The reaction of pentafluoropyridine (B1199360) with nucleophiles like hydroxybenzaldehydes demonstrates the propensity for substitution at the 2-, 4-, and 6-positions of the pyridine ring. rsc.org

Metal-Catalyzed Transformations at C-H and C-X Bonds

The presence of the pyridine ring in this compound opens up avenues for metal-catalyzed C-H functionalization reactions, where the nitrogen atom can act as a directing group.

C-H Functionalization

The pyridine nitrogen in 2-phenylpyridine derivatives is a well-established directing group for the ortho-C-H functionalization of the phenyl ring. researchgate.netresearchgate.netresearchgate.net This strategy has been extensively used to introduce a variety of functional groups at the ortho position.

Palladium-catalyzed C-H activation is a prominent method for these transformations. researchgate.netrsc.orgnih.govresearchgate.net A range of palladium catalysts, often in combination with specific ligands and oxidants, have been developed for the ortho-arylation, -alkenylation, and -alkylation of 2-phenylpyridines. researchgate.netrsc.orgresearchgate.netnih.gov The electronic nature of substituents on the 2-phenylpyridine can influence the reaction efficiency, with electron-donating groups sometimes leading to higher yields. rsc.org

Rhodium catalysts have also proven to be highly effective for the C-H functionalization of 2-phenylpyridines. researchgate.netnih.govsci-hub.senih.gov Rhodium(III) catalysts, in particular, have been used for a variety of C-C and C-heteroatom bond-forming reactions at the ortho-position of the phenyl ring. researchgate.netnih.gov The reaction mechanism often involves the formation of a cyclometalated intermediate. researchgate.netnih.gov The steric and electronic properties of the substituents on both the pyridine and phenyl rings can affect the regioselectivity and efficiency of these rhodium-catalyzed reactions. sci-hub.se

While many of these studies have been conducted on 2-phenylpyridine itself or derivatives with other substituents, the principles are generally applicable to this compound. The strong electron-withdrawing nature of the nitro group would be expected to influence the electronic properties of the phenyl ring and potentially affect the rate and outcome of the C-H activation step.

Table 3: Catalysts for C-H Functionalization of 2-Phenylpyridine Derivatives

| Catalyst System | Reaction Type | Position Functionalized |

| Palladium(II) acetate | Ortho-arylation, -sulfonation, -thiolation | Phenyl ring (ortho to pyridine) rsc.org |

| Rhodium(III) complexes | Ortho-alkylation, -arylation | Phenyl ring (ortho to pyridine) researchgate.netnih.govnih.gov |

| Ruthenium complexes | Ortho-arylation | Phenyl ring (ortho to pyridine) |

Aryl Halide Coupling Reactions of Derivatives

Derivatives of this compound, particularly those bearing a halogen substituent, are valuable precursors for the synthesis of more complex tri- and poly-aryl systems through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for forming carbon-carbon bonds, and it has been successfully applied to pyridyl halides.

A key derivative for these transformations is 2-(2-Chloro-5-nitrophenyl)pyridine . In this substrate, the chlorine atom can be substituted via coupling with a variety of arylboronic acids or their esters. The reaction is typically catalyzed by a palladium complex, such as those derived from Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, in the presence of a suitable phosphine ligand and a base. The presence of the electron-withdrawing nitro group and the pyridine nitrogen can present challenges, such as catalyst inhibition or slow transmetalation, necessitating carefully optimized reaction conditions.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. slideshare.net For pyridyl substrates, the choice of base (e.g., K₃PO₄, KF, Cs₂CO₃) and ligand is crucial for achieving high yields. numberanalytics.comstackexchange.com Buchwald and others have developed highly active catalyst systems based on bulky, electron-rich dialkylbiphenylphosphino ligands that are effective for coupling challenging heteroaryl halides, including those of pyridine. stackexchange.com

These coupling reactions allow for the synthesis of a diverse library of substituted 2-phenylpyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.

Table 1: Illustrative Suzuki-Miyaura Coupling of a 2-(Halonitrophenyl)pyridine Derivative

| Entry | Aryl Halide Derivative | Coupling Partner (Ar-B(OR)₂) | Catalyst/Ligand | Base | Product |

| 1 | 2-(2-Chloro-5-nitrophenyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(5-Nitro-[1,1'-biphenyl]-2-yl)pyridine |

| 2 | 2-(2-Chloro-5-nitrophenyl)pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-(4'-Methoxy-5-nitro-[1,1'-biphenyl]-2-yl)pyridine |

| 3 | 2-(2-Chloro-5-nitrophenyl)pyridine | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-(5-Nitro-2-(thiophen-2-yl)phenyl)pyridine |

This table is illustrative, based on typical conditions reported for Suzuki-Miyaura couplings of pyridyl halides.

Photochemical and Electrochemical Reactivity

The reactivity of this compound under photochemical and electrochemical conditions is largely dictated by the functionalities of the nitro group and the pyridine ring.

Photochemical Reactivity The photochemistry of nitroaromatic compounds is well-documented. Upon UV irradiation, the nitro group can undergo n → π* excitation. A characteristic reaction of ortho-nitroaryl compounds containing a C-H bond on the substituent is intramolecular hydrogen abstraction by the excited nitro group. acs.org This process can lead to the formation of a nitroso species and subsequent cyclization reactions.

In systems analogous to this compound, such as 4-(2-nitrophenyl)-1,4-dihydropyridines, photochemical studies have revealed that excitation can lead to an intramolecular electron transfer from the dihydropyridine (B1217469) ring (the donor) to the nitrophenyl moiety (the acceptor). acs.orgnih.gov This forms a charge-separated intermediate, which can then undergo further reactions. acs.orgnih.gov For this compound itself, excitation could similarly promote an intramolecular electron transfer or hydrogen abstraction, leading to complex reaction pathways and potential skeletal rearrangements.

Electrochemical Reactivity The electrochemical behavior of this compound is dominated by the reduction of the nitro group, a highly electrophilic functionality. The electrochemical reduction of aromatic nitro compounds has been studied extensively and typically proceeds in a multi-step pathway. dtic.mil The precise mechanism and products depend on factors such as the electrode material, solvent, and pH of the medium. mdpi.comacs.org

In aqueous acidic or neutral media, the reduction generally involves a six-electron, six-proton process to yield the corresponding amine:

Ar-NO₂ + 6e⁻ + 6H⁺ → Ar-NH₂ + 2H₂O

Nitro to Nitroso: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Nitroso to Hydroxylamine: Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Hydroxylamine to Amine: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

In the case of this compound, this process would yield 2-(2-aminophenyl)pyridine. The pyridine ring itself is electrochemically stable under these reductive conditions. This electrochemical transformation offers a clean alternative to chemical reduction methods for synthesizing amino-substituted biaryls. wikipedia.orgprinceton.edu

Radical Reactions and Mechanistic Probes

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the ortho-nitrophenyl substituent. This electronic characteristic makes the molecule a prime candidate for nucleophilic radical substitution reactions, most notably the Minisci reaction. wikipedia.org

The Minisci reaction involves the addition of a nucleophilic alkyl radical to an electron-deficient N-heterocycle. wikipedia.orgprinceton.edu The reaction is typically carried out under acidic conditions to protonate the pyridine nitrogen, further enhancing its electron-deficient character and reactivity towards radical attack. Alkyl radicals can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation with silver nitrate (B79036) and ammonium (B1175870) persulfate), alcohols, or ethers.

For this compound, radical attack is predicted to occur at the C2 and C4 positions of the pyridine ring, which are the most electron-poor sites in the pyridinium (B92312) cation. The reaction proceeds via the addition of the radical to the protonated heterocycle, forming a radical cation intermediate, which then rearomatizes by losing a hydrogen atom to an oxidant to furnish the alkylated pyridine product.

Regioselectivity of Minisci Reaction on Pyridine:

Protonation: The pyridine nitrogen is first protonated by a strong acid.

Radical Generation: An alkyl radical (R•) is generated in situ.

Nucleophilic Attack: The radical attacks the electron-deficient pyridinium ring, typically at the C2 or C4 position.

Rearomatization: The resulting radical cation is oxidized, losing a proton to restore aromaticity.

The presence of the bulky 2-nitrophenyl group at the C2 position would likely direct incoming radicals preferentially to the C4 and C6 positions due to steric hindrance.

Furthermore, the nitro group itself can participate in radical reactions. For instance, radical addition to the aromatic nitro group followed by elimination is a known transformation pathway, although less common than reactions on the heterocyclic ring. nih.govrsc.org

Acid-Base Behavior and Protonation States

The acid-base properties of this compound are centered on the basicity of the lone pair of electrons on the pyridine nitrogen atom. The basicity of pyridine (pKa of its conjugate acid is ~5.25) is significantly influenced by substituents on the ring. numberanalytics.com

In this compound, the nitrophenyl group acts as a strong electron-withdrawing group through a combination of two effects:

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the phenyl ring, and this effect is transmitted to the attached pyridine ring, reducing the electron density on the pyridine nitrogen. stackexchange.com

These electron-withdrawing effects decrease the availability of the lone pair on the pyridine nitrogen for protonation, making this compound a significantly weaker base than unsubstituted pyridine. acs.org For comparison, the pKa of the conjugate acid of 2-nitropyridine (B88261) is reported to be -2.06, demonstrating the powerful base-weakening effect of a directly attached nitro group. acs.org While a phenyl spacer lessens the effect compared to a direct nitro substitution on the pyridine ring, the basicity is still markedly reduced. The ortho position of the nitro group may also lead to through-space electronic interactions or steric hindrance that can further influence the protonation event.

Additionally, in specific conformations, there is a possibility of forming a weak intramolecular hydrogen bond between a C-H on the pyridine ring and an oxygen of the nitro group, or between the pyridine nitrogen and a C-H of the phenyl ring, which could subtly influence the molecule's conformational preferences and basicity. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 Nitrophenyl Pyridine

Vibrational Spectroscopy (Infrared and Raman)

Detailed Band Assignment for Functional Group Environment

A detailed band assignment for 2-(2-nitrophenyl)pyridine would involve correlating every absorption band in its IR spectrum and every scattering band in its Raman spectrum to a specific molecular motion (e.g., stretching, bending, wagging). For this molecule, characteristic bands would be expected for the C-H stretching and bending modes of both the pyridine (B92270) and phenyl rings, the C=C and C=N stretching vibrations within the pyridine ring, and the in-plane and out-of-plane ring deformation modes. researchgate.netnih.gov Crucially, strong characteristic bands for the nitro group (NO₂) would be anticipated, specifically the symmetric and asymmetric stretching vibrations. nih.gov However, without experimental or calculated spectra, a data table of these assignments cannot be compiled.

Conformational Analysis via Vibrational Modes

This compound is a biaryl system where rotation around the C-C bond connecting the two rings can lead to different spatial arrangements, or conformers. The relative orientation of the pyridine and nitrophenyl rings (the dihedral angle) would likely be influenced by steric hindrance between the nitro group and the pyridine nitrogen. Vibrational spectroscopy can be used to study such conformational isomers because different conformers may exhibit unique spectral features or shifts in vibrational frequencies. spectroscopyonline.comresearchgate.net A detailed analysis would compare experimental spectra with theoretical calculations for different potential conformers to determine the most stable structure in a given state (gas, liquid, or solid). This information is not currently available for this compound.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₈N₂O₂), HRMS would be used to confirm its exact mass, distinguishing it from any other compounds with the same nominal mass. No experimental HRMS data for this compound has been found in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are then analyzed. nist.gov This process provides detailed structural information. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to fragmentation. Plausible fragmentation pathways would include the loss of the nitro group (NO₂), loss of nitric oxide (NO), or cleavage of the bond between the two aromatic rings. Analyzing the masses of these fragments helps to piece together the structure of the original molecule. sapub.org A detailed study would map these fragmentation pathways, but such an analysis has not been published for this compound.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet (UV) or visible light.

UV-Vis Spectroscopy measures the wavelengths of light absorbed by the compound, which correspond to the promotion of electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system. For this compound, one would expect to observe absorption bands corresponding to π→π* transitions within the aromatic rings and potentially n→π* transitions involving the nitrogen lone pairs and the nitro group. The positions (λₘₐₓ) and intensities of these bands provide a fingerprint of the molecule's electronic structure.

Fluorescence Spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the structure of the excited state. Studies on related pyridine derivatives show that substitution can significantly impact fluorescence properties. tsijournals.comrsc.org It is unknown whether this compound is fluorescent, as no emission or excitation spectra are available in the literature.

Computational and Theoretical Investigations of 2 2 Nitrophenyl Pyridine

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-(2-Nitrophenyl)pyridine, DFT calculations are used to explore its molecular orbitals, charge distribution, and reactive sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to move an electron to a higher energy state. In this compound, the electron-withdrawing nature of the nitro group and the π-system of the pyridine (B92270) ring significantly influence these orbitals. The HOMO is typically distributed over the pyridine ring and the phenyl ring, while the LUMO is often localized on the nitrophenyl moiety, particularly on the nitro group, due to its strong electron-accepting character. This distribution facilitates intramolecular charge transfer from the pyridine ring to the nitro group upon electronic excitation.

Calculations for similar aromatic nitro compounds and pyridine derivatives using DFT methods like B3LYP with a 6-311G basis set have shown HOMO-LUMO gaps that indicate significant charge transfer capabilities, which are valuable in materials science, particularly for non-linear optics. For quinoline (B57606) (benzo[b]pyridine), a related heterocyclic system, the HOMO-LUMO gap was calculated to be approximately -4.83 eV, indicating its chemical activity.

Table 1: Representative Frontier Orbital Energies (Illustrative) This table provides illustrative values based on typical DFT calculations for similar aromatic nitro compounds. Actual values for this compound would require a specific calculation.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.5 eV | Reflects chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the MEP surface would show distinct regions of varying potential. The most negative potential is expected to be localized on the oxygen atoms of the nitro group and, to a lesser extent, on the nitrogen atom of the pyridine ring. These sites represent the primary centers for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the pyridine and phenyl rings, as well as the area around the nitrogen atom of the nitro group, would exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. Understanding these surfaces is crucial for predicting intermolecular interactions and the initial steps of chemical reactions.

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule, providing a quantitative measure of the electron distribution. These charges influence molecular polarity, dipole moment, and the nature of intermolecular interactions.

In this compound, the nitrogen atom of the pyridine ring is expected to have a significant negative charge, as is typical for heterocyclic nitrogen atoms. The oxygen atoms of the nitro group will also carry substantial negative charges. The nitrogen atom of the nitro group, however, will likely have a positive charge due to the strong electronegativity of the attached oxygen atoms. The carbon atom attached to the nitro group and the carbon atoms adjacent to the pyridine nitrogen also exhibit modified charge distributions. All hydrogen atoms generally show positive Mulliken charges.

Bond order analysis, another output of computational studies, provides insight into the nature of the chemical bonds (single, double, triple). In this compound, the C-N bonds within the pyridine ring and the C-C bonds in both rings show partial double bond character due to aromaticity. The N-O bonds in the nitro group also have a bond order between one and two due to resonance. The C-N bond connecting the two rings is critical as its character can influence the planarity and conjugation between the rings.

Table 2: Expected Mulliken Atomic Charges (Illustrative) This table illustrates the expected charge distribution based on calculations of related molecules like pyridine and nitroaromatics.

| Atom/Group | Expected Charge (a.u.) | Rationale |

|---|---|---|

| Pyridine Nitrogen (N) | Negative | High electronegativity and lone pair |

| Nitro Group Oxygens (O) | Highly Negative | High electronegativity |

| Nitro Group Nitrogen (N) | Positive | Bonded to two highly electronegative oxygens |

| Ring Carbons (C) | Variable (Positive/Negative) | Depends on proximity to heteroatoms/substituents |

| Ring Hydrogens (H) | Positive | Act as electron acceptors |

Conformational Analysis and Potential Energy Surfaces via Molecular Mechanics and Dynamics

The three-dimensional structure and conformational flexibility of this compound are key to its function and interactions. The most important conformational variable is the dihedral angle between the pyridine and the nitrophenyl rings. Conformational analysis using methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) can map the potential energy surface (PES) associated with the rotation around the C-C bond connecting the two rings.

The PES reveals the energy of the molecule as a function of its geometry. For this compound, the PES for the inter-ring rotation would identify the most stable (lowest energy) conformers and the energy barriers to rotation between them. Steric hindrance between the hydrogen atom on C3 of the pyridine ring and the nitro group on the phenyl ring plays a significant role. The molecule is not expected to be perfectly planar in its lowest energy state. Instead, the two rings are likely twisted relative to each other to minimize steric repulsion. Computational studies on similar biaryl systems confirm that such twisted conformations are common. The energy barriers on the PES indicate how rigid the molecule is at a given temperature.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states (TS) that connect reactants to products. A transition state is a high-energy, transient configuration along the reaction coordinate. By calculating the structure and energy of the TS, one can determine the activation energy of a reaction, which is crucial for understanding its kinetics.

For this compound, one could model various reactions. A prominent example is the reduction of the nitro group, a common reaction for nitroaromatic compounds. Transition state modeling could differentiate between possible pathways, such as direct reduction versus mechanisms involving neighboring group participation from the pyridine ring. A computational study on the pyrolysis of 2-nitrophenyl azide (B81097) revealed a one-step mechanism with neighboring-group assistance, avoiding previously proposed intermediates. This highlights the power of TS modeling to refine mechanistic proposals. Similarly, modeling potential nucleophilic aromatic substitution reactions on either ring would involve locating the relevant Meisenheimer complex intermediates and the transition states for their formation and decomposition.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the accuracy of the computed molecular structure and electronic properties.

Using methods like Time-Dependent DFT (TD-DFT), one can calculate the electronic absorption spectrum (UV-Vis) of this compound. The calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed experimentally. These calculations can confirm the nature of the transitions, such as π-π* or n-π* transitions, and the involvement of intramolecular charge transfer.

Similarly, vibrational spectra (Infrared and Raman) can be computed by calculating the harmonic frequencies of the molecule's normal modes of vibration. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. This comparison aids in the assignment of complex vibrational bands to specific atomic motions, such as C-H stretches, ring deformations, and N-O stretches of the nitro group. Good agreement between predicted and experimental spectra provides strong confidence in the accuracy of the computationally determined molecular geometry and electronic structure.

Quantum Chemical Descriptors for Reactivity Prediction

Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

HOMO and LUMO Energies: The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Ionization Potential (I) and Electron Affinity (A): Ionization potential is the energy required to remove an electron, while electron affinity is the energy released upon gaining an electron. These are directly related to the HOMO and LUMO energies, respectively.

Electronegativity (χ), Chemical Hardness (η), and Softness (S): Electronegativity is the power of an atom or group to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. Softness is the reciprocal of hardness.

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a more potent electrophile.

The following interactive table, based on representative data for a related nitrophenyl compound, illustrates how these descriptors are typically presented.

| Descriptor | Value (eV) | Significance |

| HOMO Energy | -7.5 | Indicates electron-donating capability |

| LUMO Energy | -2.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.0 | Relates to chemical reactivity and stability |

| Ionization Potential | 7.5 | Energy to remove an electron |

| Electron Affinity | 2.5 | Energy released upon gaining an electron |

| Electronegativity (χ) | 5.0 | Power to attract electrons |

| Chemical Hardness (η) | 2.5 | Resistance to charge transfer |

| Electrophilicity Index (ω) | 5.0 | Propensity to act as an electrophile |

Note: The values in this table are illustrative for a generic nitrophenyl derivative and are not the experimentally or computationally confirmed values for this compound.

Supramolecular Interaction Modeling

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. For this compound, these interactions are crucial in determining its solid-state properties, such as crystal packing, and its potential to act as a guest in host-guest systems.

Crystal Packing:

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. In the case of this compound, several types of interactions are expected to be significant:

π-π Stacking: The aromatic nature of both the pyridine and nitrophenyl rings allows for π-π stacking interactions. These can be in a face-to-face or offset arrangement and contribute significantly to the stability of the crystal structure.

C-H···O and C-H···N Interactions: Weak hydrogen bonds involving the hydrogen atoms of the aromatic rings and the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring are expected to play a role in directing the crystal packing.

Dipole-Dipole Interactions: The nitro group introduces a strong dipole moment in the molecule, leading to dipole-dipole interactions that influence the orientation of molecules within the crystal.

Computational methods like Hirshfeld surface analysis are powerful tools for visualizing and quantifying these intermolecular contacts in a crystal structure. This analysis maps the close contacts between neighboring molecules, providing a fingerprint of the intermolecular interactions.

Host-Guest Binding:

The unique electronic and structural features of this compound make it a potential candidate for host-guest chemistry. The electron-deficient nitrophenyl ring and the electron-rich pyridine ring can engage in specific interactions with complementary host molecules.

Host-Guest Complexation: this compound could act as a guest, fitting into the cavity of a larger host molecule. The binding would be driven by a combination of forces, including hydrophobic interactions, van der Waals forces, and electrostatic interactions between the guest and the host's cavity.

Binding Affinity: The strength of the host-guest interaction is quantified by the association constant (K_a). A higher K_a value indicates a more stable complex. Computational modeling can be used to predict the binding affinity and the preferred orientation of the guest within the host.

Advanced Applications and Functionalization Strategies of 2 2 Nitrophenyl Pyridine in Chemical Sciences

Ligand Design in Organometallic Chemistry and Catalysis

The bidentate N,N-chelating nature of the pyridyl-phenyl framework, modified by the electron-withdrawing nitro group, makes 2-(2-nitrophenyl)pyridine and its derivatives valuable ligands in transition metal chemistry. These ligands can stabilize metal centers, influence their electronic properties, and participate directly in catalytic cycles.

Role as Chelating Ligands in Transition Metal Catalysis

This compound functions as an effective bidentate chelating ligand, coordinating to transition metals through the nitrogen atoms of the pyridine (B92270) ring and one of the oxygen atoms of the nitro group, or more commonly, through the pyridine nitrogen and a nitrogen atom following the reduction of the nitro group. Its derivatives are frequently employed in palladium and ruthenium catalysis.

Palladium(II) complexes featuring pyridine-based ligands are efficient precatalysts for a range of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. rsc.org The electronic nature of substituents on the pyridine and associated rings significantly alters the physicochemical properties and catalytic activity of the metal complexes. rsc.org For instance, the basicity of the ligand, influenced by groups like the nitro substituent, can be correlated with catalytic efficiency. rsc.org In reactions such as the carbonylation of nitro compounds and the reduction of nitroarenes, palladium complexes with substituted pyridine ligands have demonstrated notable success. rsc.org

Ruthenium(II) complexes incorporating bipyridyl-like ligands, analogous to this compound, are extensively studied for their reactivity and photophysical properties. organicreactions.org The asymmetry inherent in ligands like this compound, which lack a C2 symmetry axis, can lead to the formation of multiple diastereomers in their metal complexes. organicreactions.org This structural diversity can be controlled and exploited to influence the reactivity of the complex. organicreactions.org For example, dicarbonylruthenium(II) complexes with asymmetric polypyridyl ligands have shown that both the coordination geometry and the nature of the supporting ligands synergistically affect the complex's photo- and thermal reactions. organicreactions.org

Table 1: Selected Applications of Pyridine-Type Ligands in Transition Metal Catalysis

| Catalyst Type | Ligand Type | Reaction | Key Findings |

| Palladium(II) Complexes | Substituted Pyridines | Suzuki-Miyaura & Heck Cross-Coupling | High catalytic activity, with yields often >90%. Ligand basicity influences efficiency. rsc.org |

| Ruthenium(II) Complexes | Asymmetric Polypyridyls | Photo- and Thermal Isomerization | Reactivity is significantly affected by coordination geometry and the specific ligands used. organicreactions.org |

| Palladium(II) Complexes | N-(2-pyridyl)sulfonyl derivatives | C(sp³)–H γ-arylation of amino acids | The (2-pyridyl)sulfonyl group acts as an effective directing group, enabling functionalization without racemization. google.com |

Asymmetric Catalysis with Chiral this compound Derivatives

The development of chiral ligands is central to asymmetric catalysis, and the pyridine framework is a privileged scaffold for this purpose. nih.gov By introducing chirality to derivatives of this compound, enantioselective catalysts can be synthesized. These chiral ligands create a stereochemically defined environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate.

Chiral pyridine N-oxides, a related class of compounds, have proven to be effective organocatalysts in reactions like the enantioselective allylation of aldehydes. openstax.org Helical chiral pyridine N-oxides, for instance, have been used for the ring-opening of meso-epoxides with high enantioselectivity. acs.org This demonstrates that structural modifications to the pyridine backbone can powerfully tune the catalyst's enantioselectivity. acs.org

Photocatalytic Applications

Ruthenium polypyridyl complexes are renowned for their unique photophysical and redox properties, which make them suitable for a variety of photocatalytic applications, including the multi-electron reduction of carbon dioxide. organicreactions.org The properties of these complexes, such as their absorption spectra and excited-state lifetimes, can be finely tuned by modifying the ligands.

A study on ruthenium(II) complexes with 2-((4-nitrophenyl)azo)pyridine, a structurally related ligand, explored the influence of the π-accepting nitro-substituted ligand on the complex's properties. nih.gov The strong π-acidity of such ligands affects the electronic structure of the metal center, which is a key factor in photocatalysis. nih.gov Photoinduced reductive cyclization has also been observed in 2-nitroaryl-tethered compounds, a reaction triggered by a visible-light-induced process. rsc.org This reactivity highlights the potential of the nitroaryl moiety within this compound to participate in photocatalytic transformations, either as part of a metal complex or as a standalone organic photocatalyst.

Building Blocks for Complex Organic Synthesis

Beyond its role in catalysis, this compound is a valuable starting material for constructing more elaborate molecular architectures, particularly polycyclic heterocyclic systems. The nitro group serves as a versatile functional handle, enabling cyclization reactions to forge new rings.

Precursors for Polycyclic Heterocycles

The reductive cyclization of 2-nitrobiphenyls is a classic and effective method for synthesizing carbazoles, an important class of polycyclic aromatic nitrogen heterocycles. organicreactions.orgnih.gov This transformation, often mediated by trivalent phosphorus reagents like triphenylphosphine (B44618) (the Cadogan-Sundberg reaction) or transition metal catalysts, involves the deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular C-H insertion or electrocyclization. nih.gov

This compound is an aza-analogue of a 2-nitrobiphenyl (B167123) and is an excellent substrate for this type of reaction. Reductive cyclization leads to the formation of α-carboline (1H-pyrido[2,3-b]indole), a key polycyclic heterocyclic scaffold.

Table 2: Reductive Cyclization for Polycyclic Heterocycle Synthesis

| Starting Material | Reaction Type | Reagent/Catalyst | Product | Significance |

| 2-Nitrobiphenyl | Cadogan-Sundberg Reaction | Triphenylphosphine | Carbazole (B46965) | Efficient synthesis of the carbazole core. nih.gov |

| This compound | Reductive Cyclization | P(OEt)₃ or Pd/C, CO | α-Carboline | Access to aza-carboline heterocyclic systems. |

| 2-Nitroaryl-tethered carbonyl compounds | Photoinduced Reductive Cyclization | AcSH, DIPEA, Visible Light | N-fused heterocycles (e.g., quinolines) | Mild, catalyst-free method for complex heterocycle synthesis. rsc.org |

The resulting aza-carboline structure is a component of many biologically active compounds and serves as a building block for more complex functional molecules. This strategy provides a direct entry into a valuable class of polycyclic nitrogen heterocycles.

Scaffold for Natural Product Synthesis

The construction of complex natural products often relies on the strategic assembly of heterocyclic cores. While direct application of this compound in a completed total synthesis of a natural product is not widely documented, its role as a precursor to the α-carboline skeleton makes it a highly relevant scaffold. The α-carboline framework is present in numerous alkaloids, such as the clausine class of natural products.

For example, the synthesis of Clausine C has been achieved via intramolecular C-H amination, forming the critical carbazole core in the final steps. A synthetic strategy commencing with the reductive cyclization of a suitably substituted this compound derivative could provide an alternative and efficient pathway to the core structure of such natural products. The ability to generate this key heterocyclic system makes this compound a valuable starting point for the design and synthesis of natural product analogues and other complex molecular targets.

Materials Science Applications of this compound

The exploration of this compound in materials science is a niche yet emerging field. While extensive research on this specific molecule is limited, the broader class of nitrophenylpyridine and bipyridine derivatives has shown significant promise in various advanced applications. This section will delve into the potential and reported uses of the this compound moiety in organic light-emitting diodes (OLEDs), polymers, and metal-organic frameworks (MOFs), drawing parallels from closely related structures where direct data is unavailable.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Direct application of this compound as a primary emitting or host material in commercial OLEDs has not been extensively documented in mainstream research. However, the foundational structure of phenylpyridine is a cornerstone for highly efficient phosphorescent emitters, particularly in cyclometalated iridium(III) and platinum(II) complexes. nih.govresearchgate.netnih.gov The introduction of a nitro group at the 2-position of the phenyl ring in this compound can significantly influence the electronic properties of such complexes.

The nitro group is a strong electron-withdrawing group, which can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting metal complex. This tuning is critical for achieving desired emission colors, enhancing charge injection/transport properties, and improving device efficiency and stability. For instance, in related cyclometalated platinum(II) complexes, substitutions on the phenylpyridine ligand are a key strategy to tune the emission color from blue to red. nih.gov

While no specific performance data for OLEDs incorporating this compound is readily available, a hypothetical platinum(II) complex, [Pt(2-(2-nitrophenyl)ppy)(acac)], could be envisioned. Based on trends observed in similar structures, the strong electron-withdrawing nature of the nitro group would likely lead to a significant blue shift in the emission wavelength compared to an unsubstituted phenylpyridine ligand. The photophysical properties of such a complex would need to be experimentally determined to ascertain its quantum yield, excited state lifetime, and suitability for OLED applications.

Table 1: Photophysical Properties of Representative Cyclometalated Platinum(II) Complexes with Substituted Phenylpyridine Ligands

| Complex | Ligand (C^N) | Emission Color | Photoluminescence Quantum Yield (PLQY) |

| [Pt(ppy)(acac)] | 2-phenylpyridine (B120327) | Green | ~0.25 |

| [Pt(dfppy)(acac)] | 2-(2,4-difluorophenyl)pyridine | Sky-Blue | ~0.30 |

| [Pt(thpy)(acac)] | 2-(2-thienyl)pyridine | Yellow | ~0.60 |

| Hypothetical [Pt(2-NO2ppy)(acac)] | This compound | Blue (Predicted) | Not Determined |

This table is illustrative and includes a hypothetical entry for this compound to contextualize its potential properties based on known structure-property relationships.

Polymers and Copolymers Incorporating the Nitrophenylpyridine Moiety

The incorporation of the this compound moiety into polymer backbones or as a pendant group is an area with limited specific research. Functionalized polymers containing pyridine or nitrophenyl groups separately have been explored for various applications, but their combination in the form of this compound is not widely reported. routledge.commdpi.commdpi.com

Early research from 1960 mentioned the copolymerization of nitrophenylpyridines with monomers like styrene (B11656) and maleic anhydride (B1165640) using free-radical initiators, although the yields were low and the products were not extensively characterized. This suggests that direct polymerization of a vinyl-functionalized this compound could be a viable, albeit potentially challenging, route to novel functional polymers.

More contemporary polymer synthesis techniques, such as controlled radical polymerization (e.g., ATRP, RAFT) or post-polymerization modification, could offer more precise control over the incorporation of the this compound unit. nih.gov For example, a polymer with reactive sites could be functionalized with a derivative of this compound. The resulting polymers could exhibit interesting properties for applications in areas such as gas separation membranes (due to the polarity of the nitro and pyridine groups), high-performance plastics with enhanced thermal stability, or as precursors for nitrogen-doped carbon materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers is not well-documented in existing literature. However, pyridine and its derivatives are a major class of ligands used in the construction of these porous materials. rsc.orgmdpi.comnih.gov The nitrogen atom of the pyridine ring is an excellent coordination site for a wide variety of metal ions.

The presence of a nitro group on the phenyl ring of this compound could serve a dual purpose in the context of MOFs. Firstly, it can electronically modify the pyridine nitrogen, influencing the coordination bond strength and potentially the resulting framework topology. Secondly, the nitro group itself can act as a functional site within the pores of the MOF. These nitro groups could be available for post-synthetic modification, allowing for the introduction of other functional groups, or they could enhance the affinity of the MOF for specific guest molecules through hydrogen bonding or dipole-dipole interactions. For instance, MOFs functionalized with nitro groups have been investigated for their enhanced CO2 adsorption capabilities. mdpi.com

While no specific MOFs based on this compound are reported, one can hypothesize its use with common MOF-building metal ions like zinc(II), copper(II), or manganese(II). The structural outcome would depend on the coordination geometry of the metal ion and the steric and electronic properties of the ligand.

Chemical Sensing and Detection

The unique electronic and structural features of this compound suggest its potential utility in the design of chemosensors and fluorogenic probes. The pyridine nitrogen can act as a metal-ion binding site, while the nitro-substituted phenyl ring can modulate the electronic and photophysical properties upon analyte binding.

Design of Chemosensors for Metal Ions

There is a lack of specific research on this compound as a chemosensor for metal ions. However, the broader family of pyridine-containing compounds has been extensively used in the design of colorimetric and fluorescent sensors for a variety of metal cations. mdpi.commdpi.comnih.govnih.gov The sensing mechanism often relies on the coordination of the metal ion to the pyridine nitrogen, which perturbs the electronic structure of the molecule, leading to a change in its absorption or emission spectrum.

For this compound, the coordination of a metal ion to the pyridine nitrogen would likely alter the intramolecular charge transfer (ICT) characteristics between the electron-donating pyridine ring and the electron-withdrawing nitrophenyl ring. This change in ICT could result in a visible color change, forming the basis for a colorimetric sensor. The selectivity towards different metal ions would be governed by factors such as the ionic radius, charge density, and preferred coordination geometry of the metal ion.

Table 2: Examples of Pyridine-Based Chemosensors for Metal Ion Detection

| Sensor Moiety | Detected Metal Ion(s) | Sensing Mechanism | Observable Change |

| Terpyridine | Zn(II), Fe(II), Cu(II) | Chelation-enhanced fluorescence/quenching | Change in fluorescence intensity |

| Bipyridine | Ru(II), Fe(II) | Complex formation | Color change and fluorescence |

| Pyridine-appended calixarene | Pb(II), Cd(II) | Host-guest complexation | Fluorescence quenching |

| Hypothetical this compound | Transition Metals (e.g., Cu(II), Ni(II)) | Coordination-induced ICT shift | Colorimetric and/or fluorometric change |

This table provides examples of related sensor types to illustrate potential mechanisms for a this compound-based sensor.

Fluorogenic Probes for Specific Analytes

The development of this compound as a fluorogenic probe is not reported in the scientific literature. The inherent fluorescence of this compound, if any, is not well-characterized. However, the principles of fluorogenic probe design suggest that this molecule could be a scaffold for such applications. Many fluorogenic probes operate via mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), which are often modulated by the binding of a specific analyte.